Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]-
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Overview
Description
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, a piperazine ring, and a methoxyphenyl group, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The isoxazole ring may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methylisoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A selective COX-1 inhibitor with potential therapeutic applications.
Uniqueness
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-methoxyphenyl)-1-piperazinyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-16-17(13(2)24-19-16)18(22)21-11-9-20(10-12-21)14-5-7-15(23-3)8-6-14/h5-8H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYLPKNJUZKNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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